Product packaging for 4-(3-Bromophenoxy)benzaldehyde(Cat. No.:CAS No. 867023-45-8)

4-(3-Bromophenoxy)benzaldehyde

Cat. No.: B1437625
CAS No.: 867023-45-8
M. Wt: 277.11 g/mol
InChI Key: WOJPUZRGCMLGCY-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Aldehydes in Organic Chemistry

Aryl aldehydes, which are organic compounds featuring an aldehyde functional group (-CHO) directly attached to an aromatic ring, are of paramount importance in synthetic organic chemistry. wisdomlib.org The aldehyde group is highly reactive and participates in a multitude of chemical transformations, including oxidations, reductions, and nucleophilic additions. ncert.nic.in This reactivity allows for the conversion of aryl aldehydes into a diverse range of functional groups and molecular scaffolds.

They serve as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. ontosight.aiacs.org For instance, they are fundamental in the preparation of Schiff bases, chalcones, and various heterocyclic systems. wisdomlib.org The aromatic ring of aryl aldehydes can be functionalized with various substituents, which in turn modulates their chemical and physical properties, as well as the biological activities of their derivatives.

Overview of Halogenated Phenoxybenzaldehydes as Advanced Intermediates

Within the broader class of aryl aldehydes, halogenated phenoxybenzaldehydes have emerged as particularly valuable advanced intermediates. These molecules are characterized by a benzaldehyde (B42025) core linked to a halogen-substituted phenoxy group via an ether linkage. cymitquimica.com The presence of a halogen atom, such as bromine or chlorine, significantly influences the electronic properties and reactivity of the molecule. cymitquimica.comnih.gov

This halogen "handle" provides a site for further chemical modification through various cross-coupling reactions, enabling the construction of intricate molecular architectures. The diaryl ether motif is a common structural feature in many biologically active compounds and functional materials. Consequently, halogenated phenoxybenzaldehydes are key starting materials in the development of new pharmaceuticals and agrochemicals. cymitquimica.com

Research Scope and Academic Relevance of 4-(3-Bromophenoxy)benzaldehyde

This compound is a specific member of the halogenated phenoxybenzaldehyde family that has garnered interest in the scientific community. Its unique substitution pattern, with the bromo group at the meta-position of the phenoxy ring and the aldehyde at the para-position of the other ring, offers distinct stereochemical and electronic properties.

This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize it in the development of novel compounds with potential applications in medicinal chemistry and materials science. ontosight.ai The academic relevance of this compound lies in its utility as a model substrate for studying reaction mechanisms and for the synthesis of targeted molecular structures with desired functionalities. biosynth.comchemsrc.com Its synthesis and reactions contribute to the broader understanding of organic synthesis and the development of new synthetic methodologies.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in research and synthesis.

PropertyValue
Molecular Formula C₁₃H₉BrO₂ biosynth.comnih.gov
Molecular Weight 277.11 g/mol biosynth.com
CAS Number 867023-45-8 biosynth.com
Appearance Typically a solid cymitquimica.com
Solubility Generally soluble in organic solvents cymitquimica.com

Note: Physical properties such as melting point and boiling point can vary and are typically reported in specific experimental literature.

Synthesis of this compound

The synthesis of this compound and related phenoxybenzaldehydes can be achieved through several established synthetic routes in organic chemistry. A common and effective method is the Williamson ether synthesis. This reaction involves the coupling of a phenol (B47542) with an alkyl or aryl halide in the presence of a base.

In the context of this compound, this would typically involve the reaction of 3-bromophenol (B21344) with 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), with a base like potassium carbonate (K₂CO₃) to facilitate the deprotonation of the phenol.

Another approach involves the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and a phenol. This method is also widely used for the formation of diaryl ethers.

Furthermore, multi-step synthetic sequences can be employed. For instance, a process for preparing m-phenoxybenzaldehyde involves the side-chain halogenation of m-phenoxytoluene followed by a Sommelet-type reaction. google.com A similar strategy could potentially be adapted for the synthesis of its brominated analogue.

Applications in Research

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a reactive aldehyde group and a modifiable bromo-substituted aromatic ring, makes it a valuable tool for synthetic chemists.

The aldehyde functionality can be readily transformed into a variety of other groups. For example, it can undergo Wittig reactions to form alkenes, be oxidized to a carboxylic acid, or be reduced to an alcohol. It can also participate in condensation reactions to form imines (Schiff bases) and other heterocyclic structures.

The bromine atom on the phenoxy ring serves as a key functional group for introducing further complexity. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a diverse library of compounds from a single starting material. This versatility is crucial in the fields of drug discovery and materials science, where the systematic modification of a lead compound is often required to optimize its properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrO2 B1437625 4-(3-Bromophenoxy)benzaldehyde CAS No. 867023-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJPUZRGCMLGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867023-45-8
Record name 4-(3-bromophenoxy)benzaldehyde
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Reactivity and Transformational Chemistry of 4 3 Bromophenoxy Benzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde functional group in 4-(3-bromophenoxy)benzaldehyde is a versatile platform for numerous organic reactions. Its electrophilic carbonyl carbon is susceptible to attack by nucleophiles, and the adjacent hydrogen atom can be removed in oxidation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.compressbooks.pub A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol or undergo further reactions. The reactivity of the aldehyde is influenced by the electron-donating nature of the phenoxy group, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). libretexts.org

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. mediresonline.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ekb.eg Schiff bases are characterized by a carbon-nitrogen double bond (azomethine group) and are important intermediates in organic synthesis. organic-chemistry.orgnih.gov The formation of these derivatives has been reported for various substituted benzaldehydes, indicating that this compound would readily undergo this transformation. nih.govnih.gov

ReactantProductReaction Type
This compoundImine (Schiff Base)Nucleophilic Addition-Elimination
Primary Amine

This table illustrates the general transformation for the formation of imines from this compound.

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (4-(3-bromophenoxy)phenyl)methanol. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH4) and lithium tetrahydridoaluminate (LiAlH4) being common choices. chemguide.co.uk The resulting primary alcohol can then be subjected to oxidation reactions. Selective oxidation can regenerate the aldehyde, while stronger oxidizing agents will convert it to 4-(3-bromophenoxy)benzoic acid. organic-chemistry.orgbeilstein-journals.org For instance, the oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes is a well-established transformation. researchgate.net

Starting MaterialReagent(s)Product
This compoundNaBH4 or LiAlH4(4-(3-Bromophenoxy)phenyl)methanol
(4-(3-Bromophenoxy)phenyl)methanolMild Oxidizing Agent (e.g., PCC)This compound
(4-(3-Bromophenoxy)phenyl)methanolStrong Oxidizing Agent (e.g., KMnO4)4-(3-Bromophenoxy)benzoic acid

This table outlines the synthesis of the corresponding alcohol from this compound and its subsequent oxidation transformations.

This compound can serve as a key building block in the synthesis of various heterocyclic compounds through condensation reactions. For example, it can participate in multi-component reactions to form complex molecular architectures. One such example is the Biginelli reaction, where an aldehyde, a β-ketoester, and urea condense to form dihydropyrimidinones. Similarly, reactions with substituted acetophenones and urea can lead to the formation of aryl-substituted pyrimidin-2-ones. researchgate.net These reactions highlight the utility of this aldehyde in generating diverse heterocyclic scaffolds.

Organometallic Reagent Chemistry (e.g., Grignard Reactions)

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX), provides a powerful method for carbon-carbon bond formation. organic-chemistry.orgadichemistry.com The nucleophilic alkyl or aryl group from the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comlibretexts.org Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields a secondary alcohol. libretexts.org The specific secondary alcohol formed depends on the R-group of the Grignard reagent used.

ReactantsIntermediateFinal Product
This compound + R-MgXMagnesium AlkoxideSecondary Alcohol

This table demonstrates the general outcome of a Grignard reaction with this compound.

Reduction and Oxidation Pathways

Reduction:

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, (4-(3-bromophenoxy)phenyl)methanol. This is a common transformation in organic synthesis and can be accomplished with a variety of reducing agents. chemguide.co.uk

Complex Metal Hydrides: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this reduction. NaBH4 is a milder reagent and can be used in protic solvents like ethanol or methanol, while LiAlH4 is a much stronger reducing agent and requires anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran.

Oxidation:

The aldehyde group can be oxidized to a carboxylic acid, 4-(3-bromophenoxy)benzoic acid. organic-chemistry.org This transformation is a key step in the synthesis of various derivatives. A range of oxidizing agents can be employed for this purpose. mdpi.com

Potassium Permanganate (KMnO4): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids.

Oxone®: A versatile and environmentally friendly oxidizing agent that can be used for the efficient oxidation of aldehydes to carboxylic acids. mdma.ch

Tollens' Reagent ([Ag(NH3)2]+): A mild oxidizing agent that selectively oxidizes aldehydes, forming a silver mirror, which is a classic qualitative test for aldehydes.

Fehling's or Benedict's Reagent (Cu2+ in basic solution): These reagents are also used to oxidize aldehydes, resulting in the formation of a red precipitate of copper(I) oxide.

It is important to note that under certain basic conditions, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction known as the Cannizzaro reaction. In this reaction, two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other being reduced to a primary alcohol. wikipedia.org

Reactions Involving the Bromine Substituent

The bromine atom on the phenoxy ring of this compound is a versatile functional group that allows for a variety of chemical transformations. This section explores several key reactions involving this bromine substituent, which are instrumental in the synthesis of more complex molecules.

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent handle for such transformations.

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. wikipedia.org this compound can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. wikipedia.orgjk-sci.com This reaction is highly effective for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. libretexts.org this compound can be coupled with a variety of terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. jk-sci.comorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org It has become a widely used method for synthesizing arylamines. organic-chemistry.org this compound can undergo Buchwald-Hartwig amination with primary or secondary amines in the presence of a palladium catalyst, a suitable ligand, and a base to afford the corresponding N-aryl or N-heteroaryl products. jk-sci.com The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. chemeurope.com

Table 1: Overview of Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemBond Formed
SuzukiOrganoboron compounds (e.g., boronic acids)Palladium catalyst and a baseC-C
SonogashiraTerminal alkynesPalladium catalyst, Copper(I) co-catalyst, and a baseC-C (sp2-sp)
Buchwald-HartwigPrimary or secondary aminesPalladium catalyst, ligand, and a baseC-N

Direct nucleophilic substitution of the bromine atom on the unactivated aryl ring of this compound is generally difficult under standard conditions. Aryl halides are typically unreactive towards nucleophilic attack due to the electron-rich nature of the aromatic ring and the strength of the carbon-halogen bond. However, under specific conditions, such as the presence of a strong nucleophile and a catalyst, or through mechanisms like the SNAr (nucleophilic aromatic substitution) if there were strong electron-withdrawing groups ortho or para to the bromine, substitution could be induced. For this compound itself, without additional activating groups, this reaction is not a common transformation.

Aryl bromides can undergo lithium-halogen exchange to form aryllithium reagents. This reaction is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or t-butyllithium. The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles. In the case of this compound, the bromine atom can be exchanged with lithium. However, the presence of the aldehyde group, which is also electrophilic, complicates this reaction. The organolithium reagent could potentially add to the aldehyde carbonyl group. To achieve selective lithiation at the bromine position, protection of the aldehyde group would likely be necessary. Once the lithiated species is formed, it can be quenched with various electrophiles to introduce a wide array of functional groups.

Reactions of the Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the electronic effects of their respective substituents.

The phenoxy ring is substituted with a bromine atom and an ether linkage. The ether oxygen is an activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The bromine atom is a deactivating group but is also an ortho-, para-director. The combined effect of these two substituents will direct incoming electrophiles. The positions ortho and para to the ether group are activated, while the positions ortho and para to the bromine are also potential sites of substitution. The ultimate regioselectivity will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

The benzaldehyde ring contains a powerful electron-withdrawing aldehyde group (-CHO). This group is deactivating and a meta-director for electrophilic aromatic substitution. sarthaks.com The aldehyde group deactivates the ortho and para positions through its strong -M (mesomeric) or resonance effect, making the meta position relatively more electron-rich and thus the preferred site for electrophilic attack. sarthaks.com The ether linkage from the phenoxy group is para to the aldehyde, and its activating, ortho-, para-directing influence on this ring is less significant compared to the deactivating effect of the aldehyde. Therefore, electrophilic substitution on the benzaldehyde ring is expected to be difficult and would primarily occur at the positions meta to the aldehyde group.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
RingSubstituentEffect on ReactivityDirecting Influence
Phenoxy Ring-OAr (Ether)ActivatingOrtho, Para
-Br (Bromine)DeactivatingOrtho, Para
Benzaldehyde Ring-CHO (Aldehyde)DeactivatingMeta

Chemoselectivity and Regioselectivity Control in Complex Transformations

The molecular architecture of this compound presents a fascinating dichotomy for synthetic chemists. The aldehyde group, an electron-withdrawing functionality, is a versatile handle for a myriad of transformations such as nucleophilic additions, condensations, and oxidations. Conversely, the bromo-substituted phenoxy ring offers a prime site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The interplay between these two reactive centers necessitates precise control to achieve desired synthetic outcomes.

Chemoselectivity: Differentiating the Aldehyde and Bromo-Phenoxy Groups

In complex synthetic sequences, it is often crucial to perform reactions at the aldehyde functionality without disturbing the bromo-phenoxy group, or vice versa. This differential reactivity is the essence of chemoselectivity.

One of the most common transformations of the aldehyde group is its reduction to an alcohol. Achieving this selectively in the presence of the aryl bromide is readily accomplished using specific reducing agents. For instance, sodium borohydride (NaBH₄) is a mild reagent that chemoselectively reduces aldehydes and ketones. In the case of this compound, treatment with NaBH₄ in a protic solvent like methanol or ethanol would selectively yield [4-(3-Bromophenoxy)phenyl]methanol, leaving the carbon-bromine bond intact.

Conversely, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, can be directed to the carbon-bromine bond. The choice of catalyst, ligands, and reaction conditions is critical to prevent unwanted side reactions involving the aldehyde group. For example, a Suzuki-Miyaura coupling of this compound with an arylboronic acid can be achieved using a palladium catalyst like Pd(PPh₃)₄ and a base, selectively forming a biaryl product while preserving the aldehyde functionality for subsequent transformations.

A notable example of achieving chemoselectivity is in the synthesis of complex heterocyclic structures through multi-component reactions (MCRs). A study on the synthesis of fused indeno-pyrido[2,3-d]pyrimidines demonstrated the participation of a similar substituted benzaldehyde in a one-pot reaction with 1,3-indanedione and 6-aminouracil. In this transformation, the aldehyde group is the key electrophilic center that engages in the initial condensation steps, while the bromo-substituent on the aromatic ring remains as a handle for potential future diversification. acs.org

Table 1: Examples of Chemoselective Transformations of this compound

TransformationReagents and ConditionsSelective TargetProduct
ReductionNaBH₄, Methanol, Room TemperatureAldehyde[4-(3-Bromophenoxy)phenyl]methanol
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, BaseC-Br bond4-(3-Arylphenoxy)benzaldehyde
Aldol (B89426) CondensationAcetone, NaOH, EthanolAldehyde4-(4-(3-Bromophenoxy)phenyl)-3-buten-2-one

Regioselectivity: Controlling Positional Reactivity

Regioselectivity in the context of this compound primarily relates to reactions occurring on the two distinct aromatic rings. The electronic properties of the substituents on each ring govern the position of further chemical modifications.

The benzaldehyde ring is substituted with an aldehyde group, which is a meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature. Therefore, reactions such as nitration or halogenation on this ring would be expected to occur at the positions meta to the aldehyde group (i.e., positions 3 and 5). However, the bulky phenoxy group at position 4 can exert steric hindrance, potentially influencing the regiochemical outcome.

The phenoxy ring contains a bromine atom, which is an ortho, para-director, albeit a deactivating one, for electrophilic aromatic substitution. The ether linkage (-O-) is an activating, ortho, para-directing group. The combined influence of these two substituents will direct incoming electrophiles. For instance, in an electrophilic substitution reaction on the bromo-phenoxy ring, the positions ortho and para to the oxygen atom are activated. However, the bromine atom at the meta position relative to the ether linkage will also influence the electron density distribution.

A more synthetically relevant aspect of regioselectivity arises in palladium-catalyzed C-H activation/functionalization reactions. The presence of directing groups can enable the selective functionalization of specific C-H bonds. While direct examples for this compound are not prevalent in the literature, studies on related benzaldehyde derivatives have shown that the aldehyde functionality can be converted into a directing group (e.g., an oxime) to facilitate ortho-C-H functionalization. This strategy allows for the introduction of various substituents at a position that would be otherwise difficult to access.

In the context of cross-coupling reactions, the regioselectivity is inherently controlled by the position of the bromine atom. However, if the molecule were to contain multiple halogen atoms on different rings, the relative reactivity would be dictated by factors such as the nature of the halogen (I > Br > Cl) and the electronic environment of the C-X bond.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

RingSubstituent EffectsPredicted Position of Substitution
Benzaldehyde RingAldehyde (-CHO): meta-director, deactivating. Phenoxy (-OAr): ortho, para-director, activating.Position 3 and 5 (meta to -CHO). Position 2 and 6 (ortho to -OAr) are also possible but may be sterically hindered.
Bromo-phenoxy RingEther (-O-): ortho, para-director, activating. Bromo (-Br): ortho, para-director, deactivating.Positions 2, 4, and 6 relative to the ether linkage. The bromine at position 3 will influence the exact outcome.

Spectroscopic Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the complete carbon-hydrogen framework.

¹H NMR Spectroscopic Analysis of Aromatic and Aldehyde Protons

The ¹H NMR spectrum of 4-(3-Bromophenoxy)benzaldehyde is expected to show distinct signals corresponding to the aldehyde proton and the nine aromatic protons. The aldehyde proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and typically appears as a sharp singlet in the downfield region, generally between 9.8 and 10.1 ppm. odinity.comdocbrown.info

The aromatic protons are located on two different benzene (B151609) rings and will appear in the range of approximately 7.0 to 8.0 ppm. The protons on the benzaldehyde (B42025) ring, being part of a para-substituted system, will likely present as two distinct doublets. The protons ortho to the aldehyde group are expected to be further downfield than those ortho to the ether linkage due to the stronger deshielding effect of the carbonyl group. The protons on the 3-bromophenoxy ring will exhibit a more complex splitting pattern due to their meta and ortho relationships.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Note: This table is based on typical chemical shift values for analogous structures. Actual experimental values may vary.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aldehyde H 9.9 - 10.1 Singlet (s)
Aromatic H (ortho to CHO) 7.8 - 8.0 Doublet (d)
Aromatic H (ortho to O-Ar) 7.0 - 7.2 Doublet (d)

¹³C NMR Spectroscopic Analysis of Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, thirteen distinct carbon signals are expected, though some aromatic signals may overlap.

The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing between 190 and 193 ppm. rsc.orgchemicalbook.com The aromatic carbons will resonate in the region of 115 to 160 ppm. The carbon atom directly bonded to the bromine (ipso-carbon) is influenced by the 'heavy atom effect', which can cause an upfield shift compared to what would be expected based on electronegativity alone, often appearing around 123 ppm. stackexchange.com The carbons attached to the ether oxygen will be deshielded and appear further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is based on typical chemical shift values for analogous structures. Actual experimental values may vary.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O) 190 - 193
Aromatic (C-O) 155 - 160
Aromatic (C-CHO) 135 - 140
Aromatic (C-Br) 122 - 125

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system. For instance, the protons on the benzaldehyde ring would show cross-peaks connecting the ortho and meta protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. Each CH group in the aromatic rings would produce a cross-peak, linking the specific proton signal to its corresponding carbon signal. This is crucial for assigning the carbons in the crowded aromatic region of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J). This is particularly useful for identifying quaternary (non-protonated) carbons and for linking different parts of the molecule. For example, the aldehyde proton would show a correlation to the ipso-carbon of the benzaldehyde ring (C-CHO), and protons on both rings would show correlations to the carbons bonded to the ether oxygen, confirming the ether linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy methods like IR and Raman are used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, several characteristic absorption bands are expected. A strong, sharp peak around 1700-1705 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. docbrown.infochemicalbook.com The presence of the ether linkage would be confirmed by C-O-C stretching bands, typically appearing as two bands in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aldehyde group can be seen as a pair of weak bands (a Fermi doublet) between 2860 and 2750 cm⁻¹. odinity.com Aromatic C-H stretching occurs above 3000 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active. The symmetric nature of certain vibrations can make them more intense in Raman than in IR, providing additional structural clues.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aldehyde C-H Stretch (Fermi Doublet) 2860 - 2820 & 2760 - 2720
Aldehyde C=O Stretch 1705 - 1685
Aromatic C=C Stretch 1600 - 1450
Aryl Ether C-O-C Asymmetric/Symmetric Stretch 1250 - 1000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. For this compound (C₁₃H₉BrO₂), the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes). odinity.com

The fragmentation of the molecular ion would likely involve characteristic losses. A common fragmentation for benzaldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion [M-1]⁺. docbrown.info Another typical fragmentation is the loss of the entire aldehyde group (CHO•), leading to an [M-29]⁺ peak. Cleavage of the ether bond can also occur, leading to fragments corresponding to the bromophenoxy and formylphenyl moieties.

Table 4: Predicted Mass Spectrometry Data for this compound Source: PubChemLite uni.lu

Adduct Predicted m/z
[M]⁺ 275.97803
[M+H]⁺ 276.98586

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the molecule and its fragments. For this compound, the predicted monoisotopic mass is 275.97858 Da. uni.lu An HRMS measurement confirming this mass would provide strong evidence for the molecular formula C₁₃H₉BrO₂ and rule out other possible formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. This method combines the high separation efficiency of gas chromatography with the precise detection and identification capabilities of mass spectrometry.

In a typical GC-MS analysis, a sample containing this compound is vaporized and injected into a GC column. The separation of components is achieved based on their boiling points and interactions with the column's stationary phase. For benzaldehyde derivatives, capillary columns such as HP-5MS or Equity-1 are often employed. rsc.org A programmed temperature gradient is used to ensure the effective separation of the target compound from starting materials, solvents, byproducts, and potential regioisomers, which can be significant impurities in syntheses involving substituted aromatic rings. rsc.orgnih.gov

As the separated components elute from the GC column, they enter the mass spectrometer, which is commonly operated in electron ionization (EI) mode at 70 eV. brjac.com.br The mass spectrometer ionizes the molecules and fragments them into a unique pattern of ions based on their mass-to-charge (m/z) ratio. This fragmentation pattern acts as a molecular fingerprint, allowing for unambiguous identification of the compound. For this compound (C₁₃H₉BrO₂), the molecular ion peak would be expected, and the isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

For purity assessment, the area of the peak corresponding to this compound in the gas chromatogram is compared to the total area of all peaks. This allows for a quantitative determination of its purity. The high sensitivity of detectors, such as micro-electron capture detectors (μ-ECD) or standard mass spectrometers, enables the detection and quantification of trace-level impurities. nih.gov Commercially available benzaldehyde, for instance, can contain significant amounts of benzoic acid as an impurity, which is readily identifiable by GC-MS. researchgate.net

During reaction monitoring, small aliquots are withdrawn from the reaction mixture at timed intervals. rsc.org These samples are then analyzed by GC-MS to track the depletion of reactants and the formation of this compound. This real-time analysis provides crucial data on reaction kinetics, conversion rates, and the formation of any intermediates or side products, enabling optimization of reaction conditions.

Table 1: Typical GC-MS Parameters for Analysis of Benzaldehyde Derivatives
ParameterTypical Condition/Value
GC ColumnHP-5MS or Equity-1 (e.g., 30m x 0.25mm x 0.25µm) rsc.org
Injector Temperature250 - 300 °C
Oven ProgramInitial temp: 100 °C (hold 5-10 min), ramp 5-10 °C/min to 300 °C (hold 5 min) rsc.org
Carrier GasHelium or Hydrogen
MS Interface Temp280 - 300 °C brjac.com.br
Ion Source Temp230 - 250 °C brjac.com.br
Ionization ModeElectron Ionization (EI) at 70 eV brjac.com.br
Mass AnalyzerQuadrupole brjac.com.br
Scan Range50 - 500 m/z brjac.com.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of this compound. The absorption of UV or visible light by a molecule promotes valence electrons from a ground state to a higher energy excited state. shu.ac.uk The specific wavelengths at which absorption occurs are characteristic of the chromophores—the light-absorbing functional groups—present in the molecule. tanta.edu.eg

The structure of this compound contains several chromophores: two aromatic rings, a carbonyl group (C=O) of the aldehyde, and an ether linkage. These features give rise to specific types of electronic transitions, primarily π → π* and n → π* transitions. shu.ac.ukslideshare.net

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. slideshare.net They are characteristic of unsaturated systems like aromatic rings and carbonyl groups. shu.ac.uk In this compound, the extensive conjugation across the phenoxy-benzaldehyde system results in strong π → π* absorption bands. For benzaldehyde, a strong absorption band corresponding to the π → π* transition of the aromatic ring is observed around 248 nm. researchgate.net Due to the extended conjugation provided by the phenoxy group, this band in this compound is expected to be intense (high molar absorptivity) and may be shifted.

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding (n) orbital, such as the lone pairs on the carbonyl oxygen, to an antibonding π* orbital. youtube.comuzh.ch These transitions are typically of lower energy (occur at longer wavelengths) and are significantly less intense than π → π* transitions. shu.ac.uk In benzaldehyde, the n → π* transition of the carbonyl group appears as a weaker absorption band around 283 nm. researchgate.net A similar, low-intensity band would be expected in the UV-Vis spectrum of this compound.

UV-Vis spectroscopy is highly sensitive to the extent of conjugation in a molecule. Any chemical modification that extends the conjugated system typically causes a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength. This principle is useful in monitoring reactions where the conjugation of the molecule changes, such as in the formation of chalcones from benzaldehyde derivatives. univ-ovidius.ro The solvent can also influence the position of absorption bands; n → π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound
Transition TypeChromophoreExpected λ_max RegionRelative Intensity
π → πAromatic rings, Carbonyl group~250 - 280 nmHigh (ε > 10,000) shu.ac.uk
n → πCarbonyl group~280 - 320 nmLow (ε = 10 - 100) shu.ac.ukresearchgate.net

Advanced Applications in Chemical Sciences

Applications in Medicinal Chemistry and Drug Discovery

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can be readily diversified to generate libraries of potential drug candidates is ever-present. 4-(3-Bromophenoxy)benzaldehyde has emerged as a compound of interest due to its structural features, which are conducive to the principles of medicinal chemistry. The aldehyde functional group is a versatile handle for various chemical reactions, including reductive amination, Wittig reactions, and the formation of imines and hydrazones. The diaryl ether core provides a semi-rigid backbone that can appropriately position substituents to interact with biological targets. Furthermore, the bromine atom offers a site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of molecular fragments to explore the chemical space around the core structure.

Scaffold for Bioactive Molecule Synthesis

The utility of this compound as a foundational structure, or scaffold, is demonstrated in its application for building molecules with specific biological activities. By strategically modifying its functional groups, researchers can develop new compounds aimed at various therapeutic targets.

The benzaldehyde (B42025) moiety itself has been investigated for its anti-cancer properties. nih.govnews-medical.net Benzaldehyde and its derivatives have been shown to suppress the growth of cancer cells, including those that have developed resistance to conventional therapies. news-medical.neteurekalert.orgbioengineer.org The mechanism of action for some benzaldehyde-containing compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer. For instance, benzaldehyde has been found to inhibit the interaction between the 14-3-3ζ protein and its client proteins, which are involved in promoting cancer cell survival and metastasis. nih.goveurekalert.orgresearchgate.net By disrupting these interactions, benzaldehyde derivatives can potentially overcome treatment resistance. news-medical.netbioengineer.org The this compound scaffold provides a starting point for creating more complex molecules that can target various cancer cell lines. A synthetic pathway for a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold, developed as potential anticancer agents, has been reported, with some analogues showing moderate to good potency against several cancer cell lines. mdpi.com

Table 1: Research on Benzaldehyde Derivatives as Anti-Cancer Agents

Compound/Derivative Class Cancer Cell Line(s) Observed Effect Reference
Benzaldehyde (BA) Pancreatic Cancer (Orthotopic Model) Inhibited tumor growth and suppressed epithelial-mesenchymal plasticity. nih.goveurekalert.org
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines PC-3, MDA-MB-231, MIA PaCa-2, U-87 MG Moderate to good potency; lead compound 14f showed IC50 values of 7.84–16.2 µM. mdpi.com
Benzyloxybenzaldehyde Derivatives HL-60 Significant activity at 1-10 µM; induced apoptosis and cell cycle arrest at G2/M phase. nih.gov

The development of new anti-infective agents is a critical area of research due to the rise of drug-resistant pathogens. Benzaldehyde derivatives have shown promise in this field. nih.gov Studies have demonstrated that various substituted benzaldehydes possess antifungal and antibacterial properties. researchgate.netnih.govnih.govnih.govorientjchem.org The antifungal mechanism of some benzaldehydes involves the disruption of the cellular antioxidation systems in fungi. researchgate.netnih.govnih.gov

Specifically, the bromophenoxy moiety present in this compound is a key feature in certain synthetic antiviral compounds. Research into uracil (B121893) derivatives as potential inhibitors of human cytomegalovirus (HCMV) replication has utilized ω-(bromophenoxy)alkyl chains. In one study, a series of 1-[ω-(4-bromophenoxy)alkyl]-uracil derivatives were synthesized. It was found that relocating the bromine atom from the para-position (4-position) to the meta-position (3-position) resulted in a complete loss of antiviral activity, highlighting the critical importance of the bromine atom's specific location on the phenoxy ring for this particular biological target. nih.gov While this study points to the inactivity of the 3-bromo isomer in that specific molecular context, it underscores the utility of the bromophenoxy benzaldehyde scaffold in generating and testing hypotheses related to structure-activity relationships in anti-infective drug discovery.

Table 2: Anti-Infective Research on Related Benzaldehyde and Bromophenoxy Derivatives

Compound Class Pathogen(s) Key Finding Reference
Benzaldehydes Aspergillus flavus MPOBA (a benzaldehyde derivative) showed almost 100% inhibition of AFB1 production. mdpi.com
Benzaldehydes Aspergillus fumigatus, A. flavus, P. expansum Antifungal activity is linked to the disruption of cellular antioxidation. researchgate.netnih.gov
1-[ω-(bromophenoxy)alkyl]-uracils Human Cytomegalovirus (HCMV) The para-(4)-bromo isomer was active, while the meta-(3)-bromo isomer led to a complete loss of antiviral activity. nih.gov

Enzyme inhibition is a cornerstone of pharmacology. Benzaldehyde and its derivatives have been studied as inhibitors of various enzymes. For example, certain 4-substituted benzaldehydes have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. researchgate.netnih.gov The inhibition kinetics can vary from partial to full inhibition depending on the nature of the substituent on the benzaldehyde ring. researchgate.netnih.gov While specific studies directly linking this compound to the inhibition of Dihydrofolate reductase (DHFR) are not prominent in the reviewed literature, the general structural motifs are relevant to the design of enzyme inhibitors. The diaryl ether linkage is a known scaffold in various enzyme inhibitors, and the aldehyde provides a reactive point for building more complex structures that could be targeted towards the active site of enzymes like DHFR.

Allosteric modulators are molecules that bind to a site on a protein other than the active site, inducing a conformational change that alters the protein's activity. This is an attractive strategy in drug design. Research has been conducted on the design and synthesis of allosteric modifiers of hemoglobin, which are agents that can decrease hemoglobin's affinity for oxygen. nih.gov Such compounds could be beneficial in conditions involving oxygen deprivation. One class of potent allosteric effectors is based on 2-(aryloxy)-2-methylpropionic acids. nih.gov Although these are not direct derivatives of this compound, they share the aryloxy (phenoxy) core structure, suggesting that the scaffold present in this compound is relevant for designing molecules that can interact with the allosteric sites of proteins like hemoglobin. The synthesis of such modulators often involves precursors containing phenoxy groups. nih.govgoogle.com

Prodrug Design and Development

A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active parent drug. nih.govresearchgate.net This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, or to reduce its toxicity. The aldehyde group in this compound is a suitable functional group for prodrug design. It can be chemically modified into structures like acetals, hydrazones, or oximes, which are potentially more stable or have better absorption characteristics. These modifying groups can be designed to be cleaved by enzymes or the chemical environment at the target site, releasing the active benzaldehyde-containing compound. For instance, isoniazid, a key anti-tuberculosis drug, is often derivatized into hydrazones to create new drug candidates with potentially improved properties against resistant strains. mdpi.com This approach demonstrates how an aldehyde-containing scaffold could be incorporated into a prodrug strategy to enhance therapeutic efficacy. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

While specific comprehensive SAR studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of SAR can be applied by examining related structures. The core structure of this compound presents several sites for modification to probe and optimize biological activity. Key modifications would typically involve:

The Aldehyde Group: This functional group can be converted into other functionalities such as alcohols, carboxylic acids, or imines (Schiff bases). These transformations alter the electronic and steric properties of the molecule, which can significantly impact its interaction with biological targets.

The Bromine Atom: The position and presence of the bromine atom on the phenoxy ring are crucial. Shifting the bromine to the ortho- or para- positions, or replacing it with other halogens (e.g., chlorine, fluorine) or electron-donating/withdrawing groups, would systematically alter the molecule's lipophilicity and electronic distribution.

The Ether Linkage: Modification or replacement of the ether linkage would fundamentally change the molecule's conformation and flexibility.

By synthesizing a library of such derivatives and evaluating their biological activities, researchers can deduce the structural requirements for a desired effect. For instance, in studies of related benzylideneacetophenones (chalcones), the presence and position of electron-donating or electron-withdrawing groups on the phenyl rings have been shown to be critical for their anti-inflammatory and antioxidant activities. Specifically, electron-donating groups in the para-position of both aromatic rings tend to enhance these activities. Such findings provide a roadmap for designing potential SAR studies for this compound derivatives.

Applications in Materials Science and Engineering

The distinct chemical functionalities of this compound make it a valuable building block in the synthesis of advanced materials.

Precursors for Polymeric Materials

The aldehyde and bromo functionalities of this compound allow it to serve as a monomer in various polymerization reactions. Its reactivity makes it suitable for creating polymers and resins. For example, it can be envisioned as a precursor for poly(ether ketone) type polymers. Through reactions that leverage both the aldehyde and the reactive bromine site (e.g., through conversion to a phenol (B47542) followed by nucleophilic aromatic substitution), it can be incorporated into the backbone of high-performance polymers. These polymers are known for their thermal stability and chemical resistance.

Organic Building Blocks for Functional Materials

The rigid, aromatic structure of this compound is a desirable feature for the construction of functional organic materials.

While direct application of this compound in OLEDs is not prominently reported, its structural motifs are relevant. Benzaldehyde derivatives are used in the synthesis of various organic electronic materials. For instance, substituted benzaldehydes are key reactants in the synthesis of imidazole-based compounds which can be further functionalized for use in optoelectronic devices. The brominated phenyl ring offers a site for cross-coupling reactions, allowing for the attachment of other functional groups to tune the electronic and photophysical properties of the resulting materials for applications in organic light-emitting diodes (OLEDs).

The aldehyde group is one of the most widely used functionalities for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas. The aldehyde group can undergo condensation reactions with amine linkers to form stable imine-linked COFs.

This compound can act as a ditopic linker in COF synthesis. The aldehyde end participates in the framework-forming condensation reaction, while the bromophenoxy group can serve multiple purposes. The bromine atom can be a site for post-synthetic modification, allowing for the introduction of new functional groups after the COF has been constructed. This enables the tuning of the COF's properties for specific applications, such as gas storage, separation, or catalysis. The bulky bromophenoxy group also influences the porosity and stacking of the resulting 2D or 3D framework.

Table 1: Potential Reactions for COF Synthesis using Aldehyde Linkers

Linkage Type Co-monomer Functional Group Resulting Covalent Bond Stability Characteristics
Imine Amine C=N Good chemical stability, especially compared to boroxine-based COFs.
Hydrazone Hydrazide C=N-N Known for structural flexibility and potential for post-synthetic modification.

Liquid Crystal Synthesis

Substituted benzaldehydes are fundamental precursors in the synthesis of liquid crystals, particularly through the formation of Schiff bases. The reaction of an aldehyde with a primary amine forms an imine (azomethine) linkage, which is a common central core in many liquid crystalline molecules.

Table 2: Components of Schiff Base Liquid Crystals Derived from Substituted Benzaldehydes

Molecular Component Role in Liquid Crystal Structure Example Moiety from this compound
Rigid Core Provides the necessary anisotropy for mesophase formation. The diaryl ether structure.
Linking Group Connects the aromatic rings and influences molecular linearity. Imine (C=N) formed from the aldehyde.

| Terminal Groups | Affects intermolecular interactions, melting point, and phase stability. | The 3-bromo-phenoxy group and the substituent on the aniline (B41778) reactant. |

Applications in Catalysis and Reaction Development

This compound is a versatile building block in the development of novel catalytic systems and synthetic methodologies. Its unique combination of a reactive aldehyde, a diaryl ether linkage, and a modifiable bromine atom allows for its application in diverse areas of catalysis.

The aldehyde functionality of this compound serves as a convenient handle for the synthesis of a variety of ligands for transition metal catalysis. The electronic and steric properties of these ligands can be fine-tuned by the introduction of the 3-bromophenoxy group, which can influence the catalytic activity and selectivity of the metal center.

One of the most common classes of ligands synthesized from aldehydes are Schiff bases, which are formed through the condensation reaction with primary amines. The resulting imine nitrogen and other donor atoms within the amine precursor can coordinate to a transition metal, forming stable complexes. The 3-bromophenoxy substituent can impart specific steric bulk that can create a well-defined chiral pocket around the metal center in asymmetric catalysis. Furthermore, the electron-withdrawing nature of the bromine atom can modulate the electronic properties of the ligand and, consequently, the catalytic reactivity of the metal.

The presence of the bromine atom on the phenoxy ring also opens up possibilities for post-synthetic modification of the ligand through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of functional groups, leading to a library of ligands with diverse properties from a single precursor.

Table 1: Potential Ligand Classes Synthesized from this compound

Ligand ClassSynthetic Precursor(s) with this compoundPotential Metal CoordinationPotential Catalytic Applications
Schiff BasesPrimary amines (e.g., anilines, chiral amines)N, OAsymmetric synthesis, oxidation, reduction
HydrazonesHydrazine derivativesN, NPolymerization, C-C coupling
OximesHydroxylamineN, OCross-coupling reactions
Phosphine-ImineAminophosphinesP, NAsymmetric hydrogenation

In addition to its role in ligand synthesis, this compound can also act as a substrate in both organocatalytic and biocatalytic transformations. The electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack, which is a key step in many catalytic reactions.

In organocatalysis, this compound can participate in a variety of transformations catalyzed by small organic molecules. For example, it can serve as the electrophilic partner in proline-catalyzed alpha-amination or alpha-oxygenation reactions, or in aldol (B89426) and Mannich reactions. The steric and electronic influence of the 3-bromophenoxy group can affect the stereochemical outcome of these reactions, providing a handle for controlling the synthesis of chiral products.

In the realm of biocatalysis, enzymes such as oxidoreductases, lyases, and transferases can potentially utilize this compound as a substrate. For instance, alcohol dehydrogenases could catalyze the enantioselective reduction of the aldehyde to the corresponding chiral alcohol, a valuable building block in pharmaceutical synthesis. Similarly, transaminases could be employed for the asymmetric synthesis of the corresponding amine. The bulky diaryl ether moiety may require the use of engineered enzymes with tailored active sites to accommodate the substrate efficiently.

Table 2: Examples of Potential Catalytic Transformations with this compound as a Substrate

Catalysis TypeReaction TypeCatalyst ExamplePotential Product
OrganocatalysisAldol ReactionProlineβ-Hydroxy aldehyde derivative
OrganocatalysisMannich ReactionChiral secondary amineβ-Amino aldehyde derivative
BiocatalysisAsymmetric ReductionAlcohol Dehydrogenase(S)- or (R)-4-(3-bromophenoxy)benzyl alcohol
BiocatalysisAsymmetric AminationTransaminase(S)- or (R)-4-(3-bromophenoxy)benzylamine

Interdisciplinary Research Synergies

The structural features of this compound facilitate its application in interdisciplinary research, bridging the gap between synthetic chemistry and fields such as materials science and medicinal chemistry.

In materials science, the compound can be utilized as a monomer for the synthesis of advanced polymers. The aldehyde group can undergo polycondensation reactions with amines to form polyimines (Schiff base polymers) or with active methylene (B1212753) compounds to yield Knoevenagel polymers. The presence of the bromine atom imparts flame-retardant properties to the resulting materials. Furthermore, the diaryl ether linkage contributes to the thermal stability and mechanical strength of the polymer backbone. The bromine atom also serves as a reactive site for post-polymerization modification, allowing for the grafting of other functionalities to tailor the material's properties for specific applications, such as in membranes, sensors, or electronic devices.

In medicinal chemistry, this compound is a valuable scaffold for the synthesis of novel bioactive molecules. The diaryl ether motif is a common feature in many pharmacologically active compounds. The bromine atom can act as a bioisostere for other groups, influence the molecule's lipophilicity and metabolic stability, and participate in halogen bonding, which can enhance binding affinity to biological targets. The aldehyde group can be transformed into a variety of functional groups present in known drug classes, or it can be used to link the bromophenoxy moiety to other pharmacophores. This allows for the systematic exploration of the structure-activity relationship of new compound libraries in drug discovery programs targeting a wide range of diseases.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These investigations are performed by solving the Schrödinger equation, often using approximations to make it computationally feasible for complex molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a prominent computational method used to determine the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such calculations, often paired with a basis set like 6-311++G(d,p) to ensure accuracy. researchgate.net

Geometry Optimization: The first step in a computational analysis is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by minimizing the total electronic energy of the molecule. The process iteratively adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. For 4-(3-Bromophenoxy)benzaldehyde, this would define the precise spatial relationship between the benzaldehyde (B42025) ring, the ether linkage, and the 3-bromophenyl moiety.

Vibrational Analysis: Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes:

Confirmation of a True Minimum: A stable molecule corresponds to a true energy minimum, which is confirmed if all calculated vibrational frequencies are real (positive). The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point.

Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions, such as the C=O stretch of the aldehyde, C-O-C stretches of the ether, and vibrations of the aromatic rings.

While specific DFT-calculated structural and vibrational data for this compound are not detailed in the available literature, the methodology remains the standard for theoretical characterization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy (EHOMO) correlates with a greater ability to donate electrons, indicating higher nucleophilicity. youtube.comlibretexts.org

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy (ELUMO) suggests a greater ability to accept electrons, indicating higher electrophilicity. youtube.comlibretexts.org

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to have significant electron density on the electron-rich phenoxy ring system, while the LUMO is likely concentrated on the electron-withdrawing benzaldehyde moiety, particularly the carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing insight into its reactive sites. wolfram.com The map is color-coded to identify different potential regions:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of neutral or near-zero potential.

In an MEP map of this compound, the area around the carbonyl oxygen atom of the aldehyde group would be expected to be strongly negative (red), highlighting its role as a hydrogen bond acceptor and a nucleophilic site. The aldehyde hydrogen and the aromatic protons would correspond to positive potential regions (blue), indicating their electrophilic character. walisongo.ac.id

Global and Local Chemical Reactivity Descriptors

From the HOMO and LUMO energy values obtained through DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative measure of chemical behavior based on the principles of conceptual DFT.

DescriptorFormula (Koopmans' Approximation)Description
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2Measures the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron distribution.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reaction.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the propensity of a species to accept electrons.

These global descriptors provide a comprehensive overview of the molecule's stability and reactivity. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their electronic absorption spectra (e.g., UV-Visible spectra). princeton.edu TD-DFT calculations yield information about:

Excitation Energies: The energy required to promote an electron from a lower-energy orbital to a higher-energy one. These energies correspond to the wavelengths of maximum absorption (λmax).

Oscillator Strengths (f): A dimensionless quantity that represents the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks.

Nature of Transitions: The analysis reveals which molecular orbitals are involved in the electronic transitions (e.g., π→π* or n→π*), providing a deeper understanding of the molecule's photophysical properties.

For this compound, TD-DFT would be used to predict its UV-Vis spectrum and characterize the electronic transitions responsible for its absorption features.

Molecular Docking and Dynamics Simulations for Biological Interactions

Computational methods are invaluable for predicting how a molecule might interact with a biological target, a key step in drug discovery and development.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when it binds to a second molecule (the receptor, typically a protein or enzyme). d-nb.infonih.gov The process involves:

Defining a binding site on the receptor.

Generating a variety of possible conformations (poses) of the ligand within the binding site.

Scoring each pose based on a scoring function that estimates the binding free energy. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior and stability of the predicted ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the binding pocket and the stability of the interactions identified through docking.

Although specific molecular docking or dynamics studies involving this compound are not prominent in the literature, these computational approaches represent the standard methodology for evaluating its potential as a biologically active agent against specific protein targets.

Crystal Structure Prediction and Polymorphism Studies

Crystal Structure Prediction (CSP) has emerged as a powerful computational tool in materials science and pharmaceuticals, enabling the in silico identification of stable, low-energy crystal packing arrangements for a given molecule before its synthesis or crystallization. rsc.org For organic molecules like this compound, CSP methods explore the conformational landscape of the molecule and the vast number of possible packing arrangements in different space groups to predict the most thermodynamically stable crystalline forms.

These predictive studies are crucial for investigating polymorphism, the phenomenon where a compound can exist in multiple distinct crystalline structures. Each polymorph possesses different physical properties, such as melting point, solubility, and stability, which are directly influenced by the underlying molecular packing and intermolecular interactions. While specific polymorphism studies on this compound are not extensively documented, the computational methodologies are well-established for this class of compounds. researchgate.net Theoretical calculations can determine the relative lattice energies of different hypothetical polymorphs, guiding experimental efforts to isolate and characterize them. rsc.org

The supramolecular architecture of this compound in the solid state is governed by a combination of weak, non-covalent interactions. Computational analysis is essential for identifying and quantifying these forces, which dictate the crystal packing.

π···π Stacking: The presence of two aromatic rings (a bromophenyl ring and a benzaldehyde ring) allows for π···π stacking interactions. These interactions occur when the electron-rich π-systems of adjacent aromatic rings align, contributing to the cohesive energy of the crystal. The geometry of these interactions (e.g., parallel-displaced or T-shaped) influences the packing efficiency. nih.gov

Halogen Bonding: A key interaction in this molecule is halogen bonding, a highly directional interaction involving the bromine atom. The bromine atom can act as a Lewis acid (halogen bond donor), interacting with a Lewis base (halogen bond acceptor) such as the aldehyde oxygen atom of an adjacent molecule. Studies on related brominated compounds show that Br···Br interactions of both Type I and Type II can also occur, further stabilizing the crystal structure. rsc.orgmdpi.com These interactions are known to be strong and directional, playing a structure-directing role in the molecular self-assembly process. nih.govresearchgate.net

The interplay of these varied intermolecular forces results in a complex, three-dimensional supramolecular network that defines the final crystal structure. rsc.org

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface of a molecule is generated by partitioning the crystal electron density, providing a unique representation of the molecular shape and its environment within the crystal.

The surface is often mapped with a normalized contact distance (dnorm), which uses a red-white-blue color scheme. nih.gov

Red spots indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen or halogen bonds.

White areas represent contacts close to the van der Waals separation.

Blue areas indicate longer contacts.

Complementing the 3D surface, 2D-fingerprint plots are generated, which summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ). nih.gov These plots provide a quantitative breakdown of the different types of atomic contacts. For a molecule like this compound, the analysis would typically reveal the relative contributions of various interactions to the total Hirshfeld surface area.

Based on analyses of structurally similar compounds, a hypothetical breakdown of intermolecular contacts is presented in the table below. nih.goviucr.org

Interaction TypeTypical Contribution (%)Description
H···H~30-40%Represents the most abundant, though weakest, van der Waals contacts.
C···H / H···C~20-30%Highlights C-H···π interactions and general van der Waals contacts. iucr.org
O···H / H···O~8-15%Quantifies the significant C-H···O hydrogen bonding interactions. iucr.org
Br···H / H···Br~10-15%Indicates contacts between the bromine atom and hydrogen atoms on adjacent molecules.
C···C~5-10%Corresponds to the π···π stacking interactions between aromatic rings. nih.gov
Br···Br~1-5%Represents direct halogen-halogen bonding interactions. mdpi.com

Mechanistic Elucidation of Chemical Transformations

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov For transformations involving this compound, either in its synthesis (e.g., via nucleophilic aromatic substitution) or its subsequent reactions (e.g., condensation or oxidation), theoretical calculations can map the entire reaction pathway.

These studies involve:

Identifying Reactants, Products, and Intermediates: The geometries of all species along the reaction coordinate are optimized to find their lowest energy structures.

Locating Transition States: The transition state is the highest energy point on the reaction pathway. Computational methods locate this structure and calculate its energy, which determines the activation energy of the reaction.

Calculating Reaction Energetics: By comparing the energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed. This helps determine the reaction's feasibility and rate.

For example, in a reaction involving the aldehyde group, DFT calculations could model the step-by-step process, including bond formation and cleavage, radical species formation, and atomic reordering, providing a level of detail that is often inaccessible through experimental means alone. nih.gov

Structural and Crystal Engineering of 4 3 Bromophenoxy Benzaldehyde and Its Derivatives

Single Crystal X-Ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, which is fundamental to understanding its chemical and physical properties.

Although the complete crystal structure of 4-(3-Bromophenoxy)benzaldehyde has not been reported in the surveyed literature, the analysis of closely related structures, such as 4-bromobenzaldehyde (B125591), provides a clear example of the data obtained from an SCXRD study. A redetermination of the 4-bromobenzaldehyde structure at 200 K confirmed its crystallographic parameters, which are essential for understanding its packing and intermolecular interactions. researchgate.net

Table 1: Illustrative Crystallographic Data for 4-bromobenzaldehyde researchgate.net (Note: This data is for a related compound and serves as an example of typical SCXRD output.)

ParameterValue
Chemical FormulaC₇H₅BrO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)27.3992(18)
b (Å)3.9369(2)
c (Å)12.8006(8)
β (°)103.504(2)
Volume (ų)1342.60(14)
Z8

Powder X-Ray Diffraction for Polymorph Identification and Characterization

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive technique used to analyze the crystalline nature of a solid sample. It is particularly crucial for identifying different polymorphic forms of a compound, which are distinct crystalline structures of the same molecule. Each polymorph produces a unique diffraction pattern, or "fingerprint," allowing for its identification and quantification in a sample.

No specific polymorphs of this compound have been documented in the reviewed scientific literature. However, the potential for polymorphism exists due to the molecule's conformational flexibility around the ether linkage and the variety of possible intermolecular interactions. Should different crystalline forms exist, PXRD would be the primary tool for their characterization. Small variations in PXRD patterns, such as shifts in peak positions, the appearance of new peaks, or changes in relative intensities, can indicate the presence of a new polymorphic form.

Supramolecular Chemistry and Self-Assembly

The solid-state structure of this compound and its derivatives is governed by supramolecular chemistry, where molecules self-assemble into ordered structures through a network of noncovalent interactions. nih.gov

Role of Noncovalent Interactions in Crystal Packing

The crystal packing of substituted benzaldehydes is a result of a delicate balance between various weak and non-covalent forces. nih.gov These interactions, while individually weak, collectively provide the stability for the formation of a three-dimensional supramolecular network. rsc.org For a molecule like this compound, the key interactions expected to direct its self-assembly include hydrogen bonds, π-stacking, and halogen bonds. nih.govrsc.org The interplay between these forces determines the final crystal architecture. rsc.org

π-Stacking and Halogen Bonding Interactions

The presence of two aromatic rings in this compound makes π-π stacking interactions a significant contributor to its crystal packing. These interactions involve the face-to-face or offset stacking of the phenyl rings, contributing to the cohesive energy of the crystal.

Furthermore, the bromine atom introduces the possibility of halogen bonding. rsc.org Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as an oxygen or another halogen atom. In brominated benzaldehyde (B42025) derivatives, Type I halogen⋯halogen (Br···Br) interactions have been observed to further stabilize the crystal packing. rsc.org The combination of C–H⋯O hydrogen bonds, π-stacking, and halogen bonding results in robust and intricate supramolecular assemblies. nih.govrsc.org

Table 2: Common Noncovalent Interactions in Substituted Benzaldehyde Derivatives nih.govrsc.org

Interaction TypeDescriptionTypical Role in Crystal Packing
C–H⋯OWeak hydrogen bond between a carbon-bound hydrogen and a carbonyl oxygen.Formation of dimers and chains, linking molecules into networks.
π–π StackingAttraction between the electron clouds of adjacent aromatic rings.Stabilizes packing through parallel or offset arrangement of molecules.
Halogen Bonding (Br···Br)Directional interaction between bromine atoms on adjacent molecules.Provides additional stability and directionality to the molecular assembly.

Co-crystallization and Solid-State Forms

Co-crystallization is a crystal engineering technique used to design new solid-state forms of a molecule by combining it with a second component (a coformer) in a stoichiometric ratio within the same crystal lattice. This approach can be used to modify physicochemical properties such as solubility, stability, and melting point without altering the covalent structure of the active molecule.

There are no specific reports on the co-crystallization of this compound in the surveyed literature. However, the presence of a hydrogen bond accepting aldehyde group makes it a suitable candidate for forming co-crystals with various coformers, particularly those with strong hydrogen bond donating groups like carboxylic acids. Studies on other benzaldehyde derivatives have shown successful co-crystal formation, often driven by robust hydrogen-bonding synthons between the aldehyde and the coformer. iucr.orgmdpi.com The exploration of co-crystallization could yield new solid forms of this compound with tailored properties.

Despite a comprehensive search for scholarly articles and crystallographic data, specific research focusing on the "," particularly concerning the "Impact of Substituent Effects on Crystal Architecture," is not available in the public domain.

The performed searches did not yield any publications containing a systematic crystallographic analysis of a series of this compound derivatives. While general principles of crystal engineering and the impact of substituents on the crystal packing of related benzaldehydes and bromo-aromatic compounds are documented, applying these general concepts to the specific case of this compound without concrete experimental data would be speculative and would not meet the required standards of a thorough, informative, and scientifically accurate article.

Therefore, the requested article cannot be generated at this time due to the absence of the required specific research findings and data for the target compound and its derivatives.

Conclusion and Future Research Directions

Summary of Current Research Advancements

Direct and extensive research on 4-(3-Bromophenoxy)benzaldehyde is limited. However, knowledge can be extrapolated from studies on its isomers and related halogenated diaryl ether aldehydes. The primary area of interest for such compounds lies in their utility as versatile intermediates in organic synthesis. The presence of three key functional features—the aldehyde group, the ether linkage, and the bromine atom—provides multiple reaction sites for constructing more complex molecules.

The aldehyde group is a well-established precursor for a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and formation of imines and other carbon-nitrogen double bonds. The diaryl ether linkage, while generally stable, can be a target for cleavage under harsh conditions, a property that can be exploited in specific synthetic strategies. The bromine atom on the phenoxy ring is a particularly valuable functional group, enabling a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.

Current research on analogous compounds suggests that their primary application is in the synthesis of biologically active molecules and functional materials. For instance, phenoxybenzaldehyde derivatives are key intermediates in the production of pyrethroid pesticides. While no specific biological activities of this compound have been reported, the broader class of bromophenols found in marine algae is known to exhibit a range of bioactivities, including antimicrobial and anticancer effects.

Table 1: Key Molecular Features and Potential Research Implications

Molecular FeaturePotential Research Implications
Aldehyde GroupPrecursor for imines, oximes, and other derivatives with potential biological activity.
Diaryl Ether LinkageCore scaffold for building larger, more complex molecular architectures.
3-Bromo SubstituentSite for post-synthetic modification via cross-coupling reactions to create diverse libraries of compounds.

Emerging Trends in Halogenated Phenoxybenzaldehyde Chemistry

The field of halogenated organic compounds is continually evolving, with several emerging trends that are relevant to the study of this compound. A significant focus is on the development of more efficient and sustainable synthetic methodologies. This includes the use of novel catalytic systems for the formation of the diaryl ether bond and for the functionalization of the bromine atom. Palladium-catalyzed cross-coupling reactions remain a cornerstone of this research, with ongoing efforts to develop more active and robust catalysts that can operate under milder conditions.

Another prominent trend is the exploration of the unique electronic properties conferred by halogen bonding. The bromine atom in this compound can act as a halogen bond donor, influencing intermolecular interactions and potentially directing the self-assembly of molecules in the solid state. This has implications for the design of new materials with specific optical or electronic properties.

Furthermore, there is a growing interest in the application of computational chemistry to predict the properties and reactivity of halogenated compounds. Density functional theory (DFT) calculations can provide insights into the electronic structure, spectroscopic properties, and reaction mechanisms of molecules like this compound, guiding experimental design and accelerating the discovery of new applications.

Potential for Novel Applications and Derivatives

The trifunctional nature of this compound opens up a vast chemical space for the synthesis of novel derivatives with a wide range of potential applications.

In the realm of medicinal chemistry, the diaryl ether scaffold is a common motif in many biologically active compounds. By modifying the aldehyde and bromo functionalities, it is possible to generate libraries of derivatives for screening against various biological targets. For example, the aldehyde could be converted to a Schiff base with various amines to create compounds with potential antimicrobial or anticancer activities. The bromine atom could be used as a handle to introduce pharmacologically relevant groups via cross-coupling reactions.

In materials science, the rigid structure of the diaryl ether core, combined with the potential for functionalization, makes this compound an attractive building block for the synthesis of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The bromine atom can be used to tune the electronic properties of the resulting materials or to facilitate polymerization reactions.

Table 2: Potential Derivatives and Their Applications

Derivative ClassSynthetic TransformationPotential Application
Schiff BasesCondensation of the aldehyde with primary aminesMedicinal Chemistry (e.g., antimicrobial, anticancer)
ChalconesAldol (B89426) condensation with acetophenonesMedicinal Chemistry, Materials Science
Biaryl CompoundsSuzuki or Stille coupling at the bromine positionMaterials Science (e.g., OLEDs), Medicinal Chemistry
Alkynylated DerivativesSonogashira coupling at the bromine positionMaterials Science (e.g., functional polymers)

Challenges and Opportunities for Future Investigations

Despite the potential of this compound, several challenges need to be addressed in future research. A primary hurdle is the lack of detailed experimental data on its synthesis, reactivity, and physicochemical properties. Systematic studies are required to develop efficient and scalable synthetic routes and to fully characterize the compound's spectral and physical properties.

A significant opportunity lies in the comprehensive exploration of its biological activity. Screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic leads. The structural similarity to known bioactive molecules provides a strong rationale for such investigations.

Furthermore, the potential of this compound as a building block in materials science remains largely untapped. Future research should focus on the design and synthesis of novel functional materials derived from this compound and the characterization of their properties.

Q & A

Q. What are the common synthetic routes for 4-(3-Bromophenoxy)benzaldehyde in academic research?

The synthesis typically involves nucleophilic aromatic substitution or etherification. For example, reacting 3-bromophenol with 4-hydroxybenzaldehyde under alkaline conditions using a coupling agent like potassium carbonate. A modified method involves phenacyl bromide derivatives, where 4-hydroxy-3-methoxybenzaldehyde reacts with 4'-bromo phenacyl bromide in ethanol, yielding the target compound after recrystallization (46.3% yield) . Key considerations include solvent selection (ethanol/water mixtures for purification), reaction time (20 hours), and temperature (room temperature).

Q. How is the purity of this compound assessed in laboratory settings?

Researchers employ a combination of chromatographic and spectroscopic techniques:

  • TLC : To monitor reaction progress and confirm product homogeneity.
  • HPLC/GC-MS : For quantitative purity analysis (e.g., GC-MS purity of 90.09% reported for related compounds) .
  • FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1689 cm⁻¹, ether C-O-C at ~1226 cm⁻¹) .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm structural integrity (e.g., aldehyde proton at δ 9.85 ppm, aromatic protons between δ 6.87–7.87 ppm) .

Q. What crystallographic techniques are used to determine the structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELX software (e.g., SHELXL-97) refines crystal structures, providing bond lengths, angles, and torsion angles (mean C–C bond length: 0.006 Å, R factor: 0.054) . Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) is typical. Hydrogen bonding and graph-set analysis further elucidate packing motifs .

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .
  • Waste Disposal : Follow hazardous waste guidelines for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected 1H^1H-NMR peaks) require cross-validation:

  • 2D NMR : HSQC/HMBC to assign ambiguous proton-carbon correlations.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.
  • XRD : Absolute configuration verification, as seen in studies resolving torsional angles (e.g., C5–O3–C9: 116.2°) .
  • Computational Chemistry : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Catalyst Screening : Transition metals (e.g., Pd(OAc)₂) enhance coupling efficiency in aryl ether formation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
  • Purification : Recrystallization from ethanol/water (1:1) removes unreacted phenacyl bromide .

Q. How is the antimicrobial activity of this compound derivatives evaluated?

  • Agar Diffusion Assay : Test against pathogens (e.g., Staphylococcus aureus, Escherichia coli) at concentrations up to 10,000 ppm. Zones of inhibition are measured after 24-hour incubation (37°C) and compared to tetracycline controls .
  • MIC Determination : Broth microdilution assays quantify minimum inhibitory concentrations.
  • Structure-Activity Relationships (SAR) : Modifying substituents (e.g., methoxy, bromo) correlates with enhanced bioactivity .

Q. How do computational models predict the reactivity of this compound in nucleophilic reactions?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. The aldehyde group (LUMO energy: ~-1.5 eV) is highly susceptible to nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMSO) .
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzyme active sites) for drug design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

  • Source Verification : Cross-check purity levels (e.g., >95% vs. crude samples).
  • Polymorphism Screening : SCXRD identifies crystal forms (e.g., monoclinic vs. orthorhombic) affecting melting behavior .
  • DSC/TGA : Differential scanning calorimetry quantifies thermal stability and phase transitions .

Methodological Resources

  • Synthesis : Phenacyl bromide coupling .
  • Crystallography : SHELX refinement .
  • Biological Assays : Agar diffusion protocols .
  • Safety : GHS-compliant handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.